N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a dimethoxybenzyl group, and a p-tolyloxyacetamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the dimethoxybenzyl and p-tolyloxyacetamide groups. Common synthetic routes may include:
Formation of the Thiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethoxybenzyl Group: This step may involve nucleophilic substitution reactions where the dimethoxybenzyl group is introduced.
Attachment of the p-Tolyloxyacetamide Group: This step may involve esterification or amidation reactions to attach the p-tolyloxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide
- N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-4-6-18(7-5-15)28-11-21(25)24-22-23-17(14-30-22)13-29-12-16-8-19(26-2)10-20(9-16)27-3/h4-10,14H,11-13H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWHZRLUHENSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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